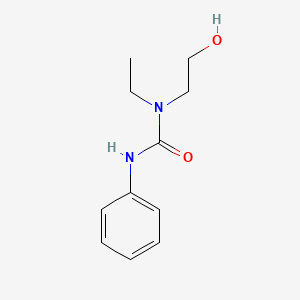

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

説明

Structural Classification within Substituted Urea (B33335) Derivatives

Urea and its derivatives are organic compounds defined by the functional group (R₂N)₂CO, where the parent compound, urea, is (H₂N)₂CO. wikipedia.org The classification of these derivatives is based on the nature and number of the substituent groups (R) attached to the nitrogen atoms. These substitutions can be alkyl, aryl, or other functional groups.

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea can be classified as a trisubstituted, unsymmetrical urea. The basis for this classification is as follows:

Trisubstituted: Three of the four hydrogen atoms on the parent urea molecule's nitrogen atoms have been replaced by other groups (an ethyl group, a 2-hydroxyethyl group, and a phenyl group).

Unsymmetrical: The substituents on the two nitrogen atoms of the urea core are different. One nitrogen is disubstituted with an ethyl and a 2-hydroxyethyl group, while the other is monosubstituted with a phenyl group.

This structural arrangement is crucial as the degree and pattern of substitution significantly influence the molecule's properties, including its ability to form hydrogen bonds, which is a key factor in its biological activity. nih.gov The general methods for synthesizing substituted ureas often involve the reaction of amines with phosgene (B1210022) or its equivalents, or the condensation of isocyanates with amines. wikipedia.orggoogle.com

Table 1: Structural Classification of Urea Derivatives

| Classification | Description | Example |

|---|---|---|

| Monosubstituted | One hydrogen atom on a nitrogen is replaced by an alkyl or aryl group. | Phenylurea |

| Symmetrical Disubstituted | Each nitrogen atom has one substituent, and both substituents are identical. | N,N'-Diphenylurea |

| Unsymmetrical Disubstituted | Each nitrogen atom has one substituent, but the substituents are different. | 1-Ethyl-3-phenylurea |

| Trisubstituted | Three hydrogen atoms are replaced by substituent groups. | This compound |

| Tetrasubstituted | All four hydrogen atoms on the nitrogens are replaced. | Tetramethylurea |

Significance of the Phenylurea Scaffold in Organic Synthesis and Chemical Research

The phenylurea scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net Its importance stems from the ability of the urea moiety to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov The presence of the phenyl group adds lipophilicity, which can aid in crossing cellular membranes, and provides a site for further functionalization to fine-tune activity and selectivity.

Phenylurea derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their development as therapeutic agents in several areas. mdpi.com Research has established their roles as:

Anticancer Agents: Many kinase inhibitors used in cancer therapy, such as Sorafenib and Regorafenib, are based on a diarylurea structure. mdpi.com They function by targeting key enzymes involved in tumor growth and proliferation. mdpi.com

Antidiabetic Agents: Sulphonylureas, a major class of drugs for treating type 2 diabetes, are derivatives of urea that stimulate insulin (B600854) release. iglobaljournal.com

Antimicrobial and Antiviral Agents: The urea scaffold is integral to compounds developed to combat various pathogens, including bacteria and viruses like HIV. nih.govmdpi.com

Agrochemicals: Certain phenylurea derivatives, such as Diuron and Isoproturon, are widely used as herbicides. rsc.org

The synthetic versatility of the phenylurea core allows chemists to create large libraries of compounds for screening, making it a cornerstone in drug discovery and the development of new chemical entities. iglobaljournal.comrsc.org

Overview of Academic Research Trajectories for Hydroxyethyl-Substituted Phenylureas

Academic research into molecules containing the hydroxyethyl-urea motif highlights several key trends:

Enzyme Inhibition: In 1993, a significant class of HIV-1 protease inhibitors was developed incorporating a (hydroxyethyl)urea isostere. nih.gov X-ray crystallography studies revealed that the hydroxyl group plays a critical role by interacting with the catalytic aspartate residues of the enzyme. nih.gov

Improved Physicochemical Properties: Hydroxyethyl (B10761427) urea itself is widely used in the cosmetics and personal care industry as a highly effective moisturizer and humectant. markwideresearch.commarketreportanalytics.com This application underscores the capacity of the hydroxyethyl group to enhance a molecule's ability to retain moisture, a property that can be translated to improving the solubility of drug candidates.

Targeted Skincare and Formulations: The demand for targeted skincare solutions has driven research into formulations containing hydroxyethyl urea to address specific concerns. markwideresearch.com The trend towards "clean beauty" also pushes for the development of efficient and safe synthetic ingredients like hydroxyethyl urea. markwideresearch.com

Global Market Growth: The growing global market for skincare and personal care products has spurred increased research and development investments into compounds like hydroxyethyl urea, aiming to discover new applications and benefits. markwideresearch.comvaluates.com

While specific research on this compound is limited, the established importance of the phenylurea scaffold and the strategic inclusion of the hydroxyethyl group suggest that such compounds are of continuing interest in the broader fields of medicinal chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-1-(2-hydroxyethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDYAKOQWQTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms for 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea

Development of Efficient Synthetic Routes to 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

The creation of this compound is a multi-step process that can be approached through various synthetic pathways. The efficiency of these routes is determined by factors such as yield, purity of the final product, and the availability and cost of starting materials.

Precursor Selection and Preparation Strategies for Urea (B33335) Moiety Formation

Another key precursor is 2-(ethylamino)ethanol (B46374), which provides the ethyl and 2-hydroxyethyl groups attached to one of the nitrogen atoms of the urea. The synthesis of this precursor can be achieved through various methods, including the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide. Careful control of this reaction is necessary to ensure the desired product is obtained in high yield and purity.

Alternative strategies for urea formation exist, such as the use of phosgene (B1210022) or its derivatives. researchgate.netnih.gov However, due to the high toxicity of these reagents, there is a significant push towards developing safer and more environmentally friendly alternatives. wikipedia.org These can include the use of reagents like carbonyldiimidazole or the carbonylation of amines. researchgate.netorganic-chemistry.org

Condensation Reactions in the Context of Urea Linkage Formation

The central urea linkage in this compound is typically formed through a condensation reaction. The most direct approach involves the reaction of phenyl isocyanate with 2-(ethylamino)ethanol. wikipedia.orggoogleapis.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

This reaction is often carried out in a suitable solvent, and the choice of solvent can significantly impact the reaction rate and yield. Common solvents include tetrahydrofuran, dichloromethane, and acetonitrile. nih.gov The reaction is typically performed at room temperature, although gentle heating may be employed to increase the reaction rate. researchgate.net

It is important to note that the reaction between a primary amine and an isocyanate can sometimes lead to the formation of a biuret (B89757) as a side product, especially if the reaction conditions are not carefully controlled. wikipedia.org

Nucleophilic Addition Pathways for Hydroxyethyl (B10761427) Chain Integration

The integration of the hydroxyethyl chain is achieved through the use of 2-(ethylamino)ethanol as a precursor. The reaction to form the urea linkage is a classic example of a nucleophilic addition reaction. nih.govyoutube.com The nitrogen atom of the amine acts as the nucleophile, and the carbon atom of the isocyanate group acts as the electrophile.

The mechanism involves the attack of the amine on the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the transfer of a proton from the nitrogen to the oxygen, resulting in the formation of the final urea product. The presence of the hydroxyl group on the 2-(ethylamino)ethanol does not typically interfere with this reaction, as the amine is a stronger nucleophile than the alcohol.

Alternative pathways for introducing the hydroxyethyl group could involve the reaction of a pre-formed urea with ethylene oxide. However, this approach is less common and can be more difficult to control.

Multi-component Reactions and Unexpected Product Formation in Urea Synthesis

While the synthesis of this compound is often approached in a stepwise manner, multi-component reactions (MCRs) offer a more streamlined alternative. researchgate.net MCRs involve the combination of three or more reactants in a single step to form a complex product. This approach can be more efficient and environmentally friendly than traditional multi-step syntheses.

However, MCRs can also lead to the formation of unexpected products. The outcome of these reactions can be highly dependent on the specific reactants and reaction conditions used. For example, in the synthesis of urea derivatives, side reactions such as the formation of biurets or other oligomeric products can occur. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this, including:

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. researchgate.net

Temperature: Increasing the temperature can increase the reaction rate, but it can also lead to the formation of unwanted side products. researchgate.net

Catalyst: While the reaction between an isocyanate and an amine does not always require a catalyst, the use of a suitable catalyst can sometimes improve the reaction rate and yield. researchgate.net

Reaction Time: The reaction time should be sufficient to allow for the complete conversion of the reactants to the desired product. researchgate.net

A systematic approach to optimization, such as a Design of Experiments (DoE), can be used to identify the optimal combination of reaction conditions. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Tetrahydrofuran | Dichloromethane | Acetonitrile |

| Temperature | Room Temperature | 50°C | Reflux |

| Catalyst | None | Triethylamine | DMAP |

| Reaction Time | 2 hours | 6 hours | 12 hours |

Mechanistic Investigations of this compound Synthesis

A detailed understanding of the reaction mechanism is essential for controlling the synthesis of this compound and for developing new and improved synthetic methods. The primary mechanism for the formation of the urea linkage is a nucleophilic addition reaction. nih.govyoutube.com

The reaction begins with the attack of the nitrogen atom of 2-(ethylamino)ethanol on the carbonyl carbon of phenyl isocyanate. This results in the formation of a zwitterionic intermediate. This intermediate is then stabilized by the transfer of a proton from the nitrogen atom to the oxygen atom, leading to the formation of the final urea product.

Reaction Kinetics and Thermodynamic Considerations

The rate of reaction is influenced by several factors, including the concentration of reactants, the solvent used, and the temperature. Generally, the reaction between an isocyanate and an amine is relatively fast. umn.edu The kinetics can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urea carbonyl peak (around 1640 cm⁻¹).

A hypothetical reaction progress table is presented below to illustrate the expected changes in reactant and product concentrations over time under typical laboratory conditions.

| Time (minutes) | [N-ethyl-2-aminoethanol] (mol/L) | [Phenyl Isocyanate] (mol/L) | [this compound] (mol/L) |

| 0 | 1.0 | 1.0 | 0 |

| 10 | 0.7 | 0.7 | 0.3 |

| 20 | 0.4 | 0.4 | 0.6 |

| 30 | 0.2 | 0.2 | 0.8 |

| 40 | 0.1 | 0.1 | 0.9 |

| 50 | 0.05 | 0.05 | 0.95 |

| 60 | <0.01 | <0.01 | >0.99 |

This table is illustrative and based on general reaction kinetics of similar urea syntheses.

Thermodynamically, the formation of the urea is a favorable process, driven by the large negative enthalpy of reaction. Computational studies on similar isocyanate-amine reactions can provide estimates of the reaction enthalpies. researchgate.net

Identification of Intermediates and Transition States in Formation Pathways

The reaction between N-ethyl-2-aminoethanol and phenyl isocyanate is generally considered to proceed through a concerted mechanism, although a stepwise pathway involving a zwitterionic intermediate is also plausible, particularly in the presence of a catalyst.

In the concerted mechanism, the nucleophilic attack of the amine nitrogen on the isocyanate carbon and the proton transfer from the amine to the isocyanate nitrogen occur simultaneously. This proceeds through a four-membered transition state.

Computational studies on the reaction of isocyanates with alcohols, a similar nucleophilic addition, suggest the formation of a reactant complex stabilized by hydrogen bonding prior to the transition state. mdpi.com A similar pre-reaction complex is likely to form between the secondary amine and the isocyanate.

For the reaction between a secondary amine and an isocyanate, the proposed mechanism involves:

Formation of a Reactant Complex: The amine and isocyanate molecules approach and form a complex, likely oriented for the subsequent nucleophilic attack.

Transition State: The nitrogen of the amine forms a bond with the carbonyl carbon of the isocyanate, while the hydrogen on the nitrogen (in the case of a primary amine) or a proton from another source (in a catalyzed reaction) begins to transfer to the nitrogen of the isocyanate. For a secondary amine, a proton transfer is not directly involved in the initial step.

Product Formation: The new carbon-nitrogen bond is fully formed, resulting in the trisubstituted urea.

Due to the high reactivity of the isocyanate group, the intermediates, if any, are expected to be short-lived and difficult to isolate or detect experimentally under normal conditions.

Catalytic Approaches in Urea Derivative Synthesis

While the reaction between an amine and an isocyanate can proceed without a catalyst, various catalysts can be employed to enhance the reaction rate. For the synthesis of N,N'-disubstituted ureas, solid base catalysts like calcium oxide (CaO) have been shown to be effective in reactions involving ethylene carbonate and primary amines. scispace.comresearchgate.net Although the reaction system is different, this suggests that basic catalysts could potentially be used.

Tertiary amines are also known to catalyze the formation of urethanes from isocyanates and alcohols, and a similar catalytic effect can be expected for the formation of ureas. mdpi.com The catalytic cycle would likely involve the activation of the isocyanate by the amine catalyst.

In some synthetic routes for urea derivatives, catalysts are essential. For instance, palladium-catalyzed reactions have been developed for the synthesis of ureas from sulfonyl azides and amines, proceeding through an isocyanate intermediate. nih.gov Metal-free catalytic systems have also been explored for the synthesis of N-substituted ureas. researchgate.net

Purification and Isolation Techniques for Academic Research Purity Standards

Achieving high purity of this compound is crucial for its characterization and subsequent use in academic research. A combination of techniques is typically employed to remove unreacted starting materials, by-products, and any catalyst residues.

The primary methods for the purification of urea derivatives are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility of the compound at different temperatures. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at a lower temperature. For phenylurea derivatives, common recrystallization solvents include ethanol (B145695), ethyl acetate (B1210297), and mixtures of solvents. umich.eduiglobaljournal.com A general procedure would involve dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Column Chromatography

For more challenging separations, or to achieve very high purity, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the purification of urea derivatives. The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the compound through the column. The polarity of the eluent is adjusted to achieve good separation of the desired product from impurities. For phenylurea derivatives, mixtures of non-polar solvents like hexanes or petroleum ether with more polar solvents like ethyl acetate or acetone (B3395972) are often used. nih.gov

Thin-layer chromatography (TLC) is used to monitor the progress of the purification and to identify the fractions containing the pure product.

The table below summarizes typical chromatographic systems used for the purification of related urea derivatives.

| Stationary Phase | Eluent System (v/v) | Application |

| Silica Gel | Petroleum Ether / Ethyl Acetate | Purification of phenylurea derivatives nih.gov |

| Silica Gel | Hexanes / Ether | Purification of N-hydroxy-N-alkyl-N'-phenyl ureas |

| HPTLC Diol F254s | Petroleum Benzine / Acetone (80/20) | Separation of urea derivatives |

| HPTLC NH2 F254s | Chloroform / Toluene (80/20) | Separation of urea derivatives |

Following purification, the purity of this compound would be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. nih.gov

Due to the absence of publicly available, comprehensive spectroscopic research data specifically for the compound "this compound," it is not possible to generate the requested article. The strict requirement to focus solely on this specific molecule and the lack of dedicated scholarly articles or database entries containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and Mass Spectrometry data prevent the creation of a scientifically accurate and detailed analysis as per the provided outline.

To fulfill the user's request, dedicated laboratory analysis of "this compound" would be required to generate the specific data for each spectroscopic technique mentioned in the outline. Information on closely related but structurally different compounds cannot be used as a substitute, as this would violate the explicit instructions of the request.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, revealing its exact conformation in the solid state. Furthermore, it would allow for a detailed examination of the intermolecular forces that govern the crystal packing.

Crystal Structure Analysis and Intermolecular Interactions

An analysis of the crystal structure would involve identifying the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. This would reveal how the individual molecules of this compound pack together. Key intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially π-π stacking between the phenyl rings, would be characterized. The distances and geometries of these interactions are crucial for understanding the stability and physical properties of the crystalline material.

Without experimental data, a table of crystallographic parameters cannot be generated.

Elucidation of Hydrogen Bonding Networks within the Crystalline Lattice

The molecular structure of this compound features several hydrogen bond donors (the N-H group of the urea (B33335) and the O-H group of the hydroxyethyl (B10761427) moiety) and hydrogen bond acceptors (the carbonyl oxygen of the urea and the hydroxyl oxygen). X-ray diffraction analysis would be instrumental in identifying and characterizing the network of intermolecular and potentially intramolecular hydrogen bonds. The precise geometry of these bonds (donor-acceptor distances and angles) dictates the supramolecular architecture of the compound in its crystalline form. Such networks are fundamental to the compound's melting point, solubility, and other macroscopic properties.

Without experimental data, a table detailing the hydrogen bond geometries cannot be compiled.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the specific details for the sections outlined above.

Theoretical and Computational Chemistry Studies on 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its stable three-dimensional structure, electron distribution, and orbital energies. These methods solve approximations of the Schrödinger equation to provide detailed molecular insights.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for the geometry optimization of medium-sized organic molecules. chemrxiv.org For urea (B33335) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to locate the lowest energy conformation (the global minimum) on the potential energy surface. acs.orgnih.gov

The optimization process for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea would involve systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until a stationary point corresponding to the minimum energy is found. This optimized geometry represents the most stable structure of the molecule in the gas phase. Calculations on similar phenylurea herbicides have been performed using the B3LYP functional with various basis sets to determine their stable conformers. digitellinc.com The resulting geometric parameters provide a precise description of the molecule's shape. Based on studies of related structures, key geometric parameters for the urea core can be predicted. nih.govnih.gov

| Parameter | Typical Value | Description |

|---|---|---|

| C=O Bond Length | ~1.25 Å | The length of the carbonyl double bond. |

| C-N (Phenyl side) Bond Length | ~1.38 Å | The bond connecting the carbonyl carbon to the nitrogen with the phenyl group. |

| C-N (Ethyl/Hydroxyethyl (B10761427) side) Bond Length | ~1.40 Å | The bond connecting the carbonyl carbon to the disubstituted nitrogen. |

| O=C-N Bond Angle | ~122° | The angle formed by the carbonyl and C-N bonds. |

| N-C-N Bond Angle | ~116° | The angle within the central urea moiety. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy than standard DFT for determining electronic properties. arxiv.orgaps.org These methods are computationally more demanding but are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important. acs.org

For urea derivatives, ab initio calculations are used to obtain precise values for electronic properties like orbital energies (HOMO/LUMO), dipole moments, and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Studies comparing DFT and MP2 results for simple ureas like ethylurea (B42620) and phenylurea have found that while both methods provide good geometric predictions, MP2 can offer more accurate energy barriers and conformational energy differences. acs.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, leading to various conformers with different energies. Conformational analysis maps the potential energy surface (PES) to identify stable isomers and the energy barriers that separate them.

Substituted ureas exhibit significant conformational isomerism, primarily due to the restricted rotation around the C-N amide bonds, which have partial double-bond character. This leads to the possibility of cis and trans arrangements of the substituents relative to the carbonyl group. Further isomerism arises from rotation around the N-C(alkyl) and N-C(aryl) bonds, often described by syn and anti geometries. acs.orgacs.org

Studies on simple alkyl and phenyl ureas have established the energetic landscape for these rotations. researchgate.net For instance, rotation around the C(sp²)-N bond in ethylurea and phenylurea has a barrier of approximately 8.6–9.4 kcal/mol. acs.org The rotation of the substituent groups attached to the nitrogen atoms has lower barriers. Computational studies using the MP2 level of theory have quantified these barriers for various substituents. acs.orgacs.org

| Substituent Group | Rotational Barrier (kcal/mol) |

|---|---|

| Ethyl | 6.2 |

| Phenyl | 2.4 |

For N-alkyl-N'-aryl ureas, four primary low-energy conformations are typically considered, arising from the relative orientations of the N-H and N-alkyl/aryl groups. researchgate.netnih.gov The most common conformation features the two N-H groups in a parallel or trans-trans arrangement. researchgate.net

The presence of the 2-hydroxyethyl group introduces an additional layer of complexity and conformational preference. The terminal hydroxyl (-OH) group is a hydrogen bond donor and acceptor, creating the possibility of intramolecular hydrogen bonding. In a related study of a thiourea (B124793) derivative featuring two hydroxyethyl groups, one of the hydroxyl groups was observed to form an intramolecular N-H···O hydrogen bond, creating a stable seven-membered ring structure known as an S(7) loop. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model a molecule in isolation (gas phase) or with an implicit solvent continuum model, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in an explicit solvent environment. digitellinc.com MD simulations are crucial for understanding how a solute like this compound interacts with solvent molecules, such as water, and how these interactions affect its conformational preferences and aggregation behavior. acs.org

An MD simulation of this compound in an aqueous solution would involve placing the molecule in a simulation box filled with water molecules and solving Newton's equations of motion for every atom in the system. nih.gov Such simulations reveal that urea and its derivatives can integrate into the hydrogen-bond network of water without being major "structure-breakers". nih.govacs.org However, some studies indicate that urea molecules can have a significant effect, slowing down the reorientational dynamics of adjacent water molecules. pnas.org MD simulations can quantify the number and lifetime of hydrogen bonds formed between the urea derivative's carbonyl oxygen and N-H groups and the surrounding water molecules. Furthermore, these simulations can explore the potential for self-aggregation, where multiple solute molecules associate in solution, a phenomenon driven by both hydrophobic effects and intermolecular hydrogen bonding. nih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic data, providing valuable insights into the molecular structure and properties of compounds like this compound. Techniques such as Density Functional Theory (DFT) are instrumental in simulating various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, which can corroborate and guide experimental findings. rsc.orgrsc.org

The prediction of NMR spectra, for instance, involves calculating the magnetic shielding tensors of the nuclei within the molecule. By optimizing the molecular geometry of this compound at a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the chemical shifts for ¹H and ¹³C atoms can be predicted. rsc.org These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the proposed structure.

Similarly, computational methods can predict vibrational frequencies observed in IR and Raman spectroscopy. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. For this compound, key vibrational modes would include the N-H, C=O, C-N, and O-H stretching and bending frequencies. The calculated spectra can help in the assignment of experimental peaks to specific molecular vibrations. For example, the carbonyl (C=O) group stretching vibration is a strong indicator of the local electronic environment and hydrogen bonding interactions. kfupm.edu.samdpi.com

The accuracy of these computational predictions is highly dependent on the chosen theoretical model and the treatment of environmental effects, such as the solvent. rsc.org Advanced models may incorporate solvent effects implicitly (e.g., using a polarizable continuum model) or explicitly by including solvent molecules in the calculation to better mimic experimental conditions.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Key Functional Groups Involved |

| ¹H NMR | Chemical Shift (δ) | 7.0-7.5 ppm | Phenyl group protons |

| 3.5-4.0 ppm | -CH₂- (ethyl and hydroxyethyl) | ||

| 1.0-1.5 ppm | -CH₃ (ethyl) | ||

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | C=O (urea) |

| 120-140 ppm | Phenyl group carbons | ||

| ~60 ppm | -CH₂-OH | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3300-3400 cm⁻¹ | N-H stretch, O-H stretch |

| ~1630-1660 cm⁻¹ | C=O stretch (Amide I) | ||

| ~1550 cm⁻¹ | N-H bend (Amide II) | ||

| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1000 cm⁻¹ | Phenyl ring breathing mode |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual predicted values would be obtained from specific quantum chemical calculations.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Characteristics

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can occur between the hydroxyl group and the urea moiety. Depending on the spatial arrangement of the ethyl and hydroxyethyl chains, the hydroxyl hydrogen could potentially form a hydrogen bond with the carbonyl oxygen or the nitrogen atom of the urea. The formation of such a bond would lead to a more compact, cyclic-like conformation. Computational studies on similar molecules, such as substituted thioureas, have shown that intramolecular N-H···O hydrogen bonds can lead to the formation of stable S(7) loops. researchgate.net A similar phenomenon could be anticipated for this compound, where an O-H···O=C or O-H···N interaction could stabilize a specific conformer. The strength of such bonds can be evaluated computationally by analyzing geometric parameters (bond distances and angles) and through methods like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netresearchgate.net

Intermolecular Hydrogen Bonding:

In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to play a dominant role. The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, a common and strong interaction in urea derivatives that leads to the formation of dimers or chains. mdpi.com Additionally, the hydroxyl group is a potent hydrogen bond donor and can interact with the carbonyl oxygen, the hydroxyl oxygen, or even the phenyl ring π-system of an adjacent molecule. Conversely, the hydroxyl oxygen can also act as a hydrogen bond acceptor.

These intermolecular interactions create a supramolecular architecture. researchgate.net Computational analysis of the Hirshfeld surface can be employed to visualize and quantify these intermolecular contacts, highlighting the key interactions responsible for the crystal packing. The relative importance of different types of hydrogen bonds (e.g., O-H···O, N-H···O) can be assessed by calculating their interaction energies.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor | Description |

| Intramolecular | -OH | C=O | Formation of a cyclic-like conformation, influencing molecular shape. |

| Intramolecular | -NH | -OH | Less likely due to geometry, but possible depending on conformation. |

| Intermolecular | -NH | C=O | Strong interaction leading to dimer or chain formation, typical for ureas. mdpi.com |

| Intermolecular | -OH | C=O | A strong interaction contributing to the crystal lattice. |

| Intermolecular | -OH | -OH | Formation of hydrogen-bonded chains or networks involving the hydroxyethyl groups. |

| Intermolecular | -NH | -OH | Contribution to the overall hydrogen-bonding network. |

The interplay between these intra- and intermolecular forces dictates the final three-dimensional structure and has significant implications for the material's properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research on 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea Analogues

Design Principles for Systematic Structural Variation in Urea (B33335) Derivatives

The exploration of the chemical space around the urea scaffold is a cornerstone of medicinal chemistry, driven by the urea moiety's capacity to form stable hydrogen bonds with biological targets. nih.gov The design of analogues of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea follows established principles of systematic structural variation to probe and optimize anti-tubercular, anti-malarial, or other biological activities. nih.govnih.gov

Key strategies for structural modification include:

Modification of the N-Aryl Substituent: The phenyl group is often substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to modulate electronic properties and steric interactions.

Variation of the N-Alkyl/Aliphatic Groups: The ethyl and 2-hydroxyethyl groups can be replaced with other alkyl chains, cycloalkyl rings (such as cyclopentyl, cyclohexyl, or adamantyl), or other functionalized aliphatic moieties. nih.gov SAR studies have frequently shown a preference for a bulky aliphatic ring system on one side of the urea and an aryl ring on the other to achieve potent activity. nih.gov

Alteration of the Urea Core: The core urea structure itself can be modified. For instance, selective N-methylation can disrupt the planarity of the molecule, which may enhance water solubility by reducing crystal packing energy. nih.gov Additionally, the urea moiety can be replaced by bioisosteres like thiourea (B124793), cyanoguanidine, or squaramide to explore different hydrogen bonding patterns and physicochemical properties. nih.gov

These systematic variations allow researchers to build a comprehensive understanding of the structure-activity relationships governing the compound class. The synthesis of these derivatives is often straightforward, commonly involving the reaction of a desired amine with a corresponding isocyanate, which facilitates the rapid generation of compound libraries for screening. nih.govresearchgate.net

Computational Methods for SAR/QSAR Model Development

Computational chemistry provides indispensable tools for developing SAR and QSAR models, enabling the prediction of biological activity and guiding the design of more potent analogues. These methods translate the chemical structure into numerical descriptors and correlate them with experimental data.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to analyze series of urea derivatives. nih.govnih.gov This method generates a 3D quantitative model by correlating the biological activity of compounds with their steric and electrostatic fields. tandfonline.com The process involves aligning the set of molecules and placing them in a 3D grid, then calculating the interaction energies between a probe atom and each molecule at the grid points.

The resulting data is analyzed using partial least squares (PLS) to generate a QSAR model. A key output of CoMFA is a set of contour maps that visualize regions where modifications to the molecular structure are likely to impact biological activity.

Steric Contour Maps: Indicate areas where bulky substituents may increase or decrease activity.

Electrostatic Contour Maps: Highlight regions where positive or negative electrostatic potential is favorable for activity.

CoMFA models for various urea derivatives, such as HIV-1 protease inhibitors, have demonstrated significant predictive power, often yielding high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). nih.govnih.gov For example, a CoMFA study on symmetrical bis-benzamide cyclic urea derivatives produced a model with a q² of 0.724 and an r² of 0.971, indicating strong predictive potential. nih.gov

| CoMFA Study on Urea Derivatives | Statistical Parameter | Value | Significance |

| Symmetrical bis-benzamide cyclic ureas nih.gov | Cross-validated coefficient (q²) | 0.724 | Indicates good predictive potential of the model. |

| Symmetrical bis-benzamide cyclic ureas nih.gov | Non-cross-validated coefficient (r²) | 0.971 | Shows a strong correlation between predicted and experimental activities. |

| Cyclic urea & cyanoguanidine derivatives nih.gov | Cross-validated coefficient (q²) | 0.630 | Suggests the model can reliably predict activity. |

| Hydroxamic acid derivatives (Urease Inhibitors) tandfonline.com | Cross-validated coefficient (q²) | 0.532 | Demonstrates a statistically significant model. |

This table presents statistical validation parameters from various CoMFA studies on urea derivatives and related compounds, illustrating the method's utility in generating predictive models.

QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu These descriptors are calculated from the 2D or 3D representation of the molecule and are correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govscispace.com

Descriptors are generally categorized as:

Topological (2D): Based on the 2D graph of the molecule, such as molecular weight, atom counts, and connectivity indices. hufocw.org

Geometric (3D): Derived from the 3D structure, including solvent-accessible surface area and molecular shape indices. hufocw.org

Electronic: Related to the electron distribution, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduhufocw.org

Hydrophobicity: Often represented by LogP, the logarithm of the partition coefficient between n-octanol and water. nih.gov

In QSAR studies of phenylurea herbicides and other urea derivatives, descriptors related to spatial structure, electronic properties, and hydrophobicity have been identified as key factors influencing their activity. nih.govnih.gov For instance, a QSAR analysis of C14-urea tetrandrine (B1684364) compounds identified descriptors like AST4p (describing polarizability), GATS8v (related to atomic masses), and MLFER (a solvation descriptor) as being significant for predicting anti-cancer activity. scispace.com

| Descriptor Type | Example Descriptor | Relevance to Urea Derivative Activity |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to engage in charge-transfer interactions. ucsb.edu |

| Hydrophobicity | LogP / clogP | A key driver of activity in many series, influencing membrane permeability and target binding. nih.gov |

| Topological | Polar Surface Area (PSA) | Correlates with permeability; increasing PSA can lead to reduced activity in some cases. nih.gov |

| Geometric | Molecular Size / Branching | Affects how the molecule fits into a binding pocket; often crucial for inhibition activity. nih.gov |

| Quantum Chemical | Ionization Potential | High ionization potential has been correlated with high cytotoxicity in some urea derivatives. researchgate.net |

This table outlines common molecular descriptors used in QSAR studies of urea derivatives and their general significance in correlating structure with biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For urea derivatives, docking studies are crucial for elucidating the binding mechanisms at a molecular level. researchgate.net These simulations help rationalize observed SAR data and guide the design of new analogues with improved binding affinity.

A central feature revealed by docking studies is the role of the urea functional group in forming hydrogen bonds. mdpi.com The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govmdpi.com These interactions are often critical for anchoring the ligand in the active site of the target enzyme or receptor. mdpi.com For example, in studies of urea derivatives as soluble epoxide hydrolase (sEH) inhibitors, the carbonyl oxygen was found to accept hydrogen bonds from two tyrosine residues in the catalytic pocket, while an NH group donated a hydrogen bond to an aspartate residue. nih.govmdpi.com

Docking analyses can also reveal the importance of other parts of the molecule, such as the phenyl ring or the N-alkyl groups, in forming hydrophobic or van der Waals interactions with nonpolar residues in the binding site. nih.govresearchgate.net

Mechanistic Insights from SAR/QSAR Studies on Functional Group Contributions and Substituent Effects

SAR and QSAR studies provide valuable mechanistic insights by quantifying the contributions of different functional groups and the effects of various substituents on biological activity. nih.gov For analogues related to this compound, a clear pattern of preferred structural motifs has emerged from research on diverse urea derivatives.

One of the most significant findings is the common requirement for a specific arrangement of substituents on the two urea nitrogens. Studies on anti-tuberculosis agents revealed a strong preference for a bulky, aliphatic ring system (like adamantyl or cyclooctyl) on one nitrogen and an aryl ring on the other. nih.gov Replacing the bulky aliphatic group with smaller rings like cyclohexyl or cyclopentyl led to a considerable decrease in activity. nih.gov

Further insights from SAR studies include:

The Urea Moiety: The integrity of the urea group is often fundamental for activity, as its replacement can lead to a significant decrease in potency. nih.gov This underscores its critical role in target binding, primarily through hydrogen bond formation. mdpi.com

Aryl Substituents: The nature and position of substituents on the phenyl ring can fine-tune activity. Halogen substitutions or other lipophilic groups can enhance hydrophobic interactions within the binding pocket. nih.govresearchgate.net

N-Alkylation: Adding substituents to the urea nitrogens themselves (e.g., methylation) can alter the molecule's conformation and hydrogen bonding capacity, which can either enhance or diminish activity depending on the target. nih.gov

| Structural Position | Substituent Type | General Effect on Activity | Rationale / Mechanistic Insight |

| N1-Position | Bulky Aliphatic (e.g., Adamantyl) | Often increases potency. nih.gov | Provides optimal hydrophobic interactions and steric fit in the binding pocket. |

| N3-Position | Substituted Phenyl Ring | Modulates activity based on electronics and sterics. nih.gov | Influences electronic properties and can engage in pi-stacking or hydrophobic interactions. |

| Urea N-H Groups | Unsubstituted | Crucial for activity in many cases. mdpi.com | Act as essential hydrogen bond donors to anchor the ligand to the target protein. |

| Urea C=O Group | Unsubstituted | Essential for activity. mdpi.com | Acts as a key hydrogen bond acceptor. |

This table summarizes general SAR trends observed for urea derivatives, providing insights into the contribution of different functional groups to their biological activity.

Development of Predictive Models for Rational Urea-Based Compound Design

The ultimate goal of SAR and QSAR research is to develop robust, validated models that can reliably predict the biological activity of novel, untested compounds. nih.gov Such predictive models are invaluable for rational drug design, as they allow for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates. scilit.com

The development of a predictive QSAR model involves several key steps:

Data Set Curation: Assembling a diverse set of compounds with accurately measured biological activities.

Descriptor Calculation: Generating relevant molecular descriptors for all compounds.

Model Building: Using statistical methods to create a mathematical equation linking the descriptors to activity.

Rigorous Validation: Assessing the model's statistical significance and predictive power. This is done using internal validation (e.g., cross-validation, yielding a Q² value) and, crucially, external validation with a test set of compounds not used in model training (yielding an R²pred value). researchgate.net

A statistically robust and externally validated QSAR model serves as a powerful tool for designing focused libraries of urea-based compounds. nih.gov By analyzing the descriptors in the model, chemists can identify the key physicochemical properties that drive activity and design new molecules that optimize these features, accelerating the discovery of potent and selective agents. researchgate.net

Coordination Chemistry of 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea As a Ligand

Investigation of Ligand Properties and Potential Coordination Sites

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, with the chemical formula C₁₁H₁₆N₂O₂, possesses multiple potential coordination sites that could allow it to act as a versatile ligand for various metal ions. The primary donor atoms in the molecule are the oxygen of the carbonyl group (C=O), the nitrogen atoms of the urea (B33335) backbone, and the oxygen of the terminal hydroxyl group (-OH).

The carbonyl oxygen is a common coordination site for urea and its derivatives, acting as a monodentate ligand. destechpub.com The lone pairs on the oxygen atom make it a good Lewis base, capable of donating electron density to a metal center. The coordination through the carbonyl oxygen is often confirmed by a shift in the C=O stretching frequency in the infrared (IR) spectrum of the resulting metal complex. cdnsciencepub.com

The nitrogen atoms of the urea moiety also have lone pairs and could potentially coordinate to a metal ion. However, in many substituted ureas, coordination through nitrogen is less common than through the carbonyl oxygen, partly due to steric hindrance from the substituent groups and the delocalization of the nitrogen lone pairs into the carbonyl group. nih.gov

The presence of a hydroxyethyl (B10761427) group introduces an additional potential coordination site through the hydroxyl oxygen. This allows the ligand to act as a bidentate or even a bridging ligand. If both the carbonyl oxygen and the hydroxyl oxygen coordinate to the same metal center, a stable chelate ring would be formed. The flexibility of the ethyl chain connecting the urea and hydroxyl functionalities would influence the stability and geometry of such a chelate.

Based on the functional groups present, this compound can be predicted to exhibit the following coordination modes:

Monodentate: Coordination through the carbonyl oxygen.

Bidentate: Chelation involving the carbonyl oxygen and the hydroxyl oxygen.

Bridging: The ligand could bridge two metal centers, for example, using the carbonyl oxygen and the hydroxyl oxygen to bind to different metal ions.

The specific coordination mode adopted would depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Functional Group | Possible Coordination Mode |

| Carbonyl Oxygen | Urea | Monodentate, Bidentate (Chelating), Bridging |

| Urea Nitrogen | Urea | Monodentate (less common) |

| Hydroxyl Oxygen | Hydroxyethyl | Bidentate (Chelating), Bridging |

Synthesis and Characterization of Metal Complexes with Urea Derivatives

For instance, a typical synthesis would involve dissolving this compound in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)). The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution and can be isolated by filtration, washed, and dried.

The characterization of these potential complexes would rely on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the characteristic vibrational frequencies of the C=O, N-H, and O-H groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions and to infer the geometry of the coordination sphere around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.

Spectroscopic and Structural Studies of Metal-Ligand Interactions in Solution and Solid State

The interaction of this compound with metal ions can be investigated using various spectroscopic techniques.

Infrared Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H stretching, C=O stretching, and O-H stretching vibrations are expected. Upon coordination to a metal ion through the carbonyl oxygen, a significant shift of the ν(C=O) band to a lower frequency (red shift) is anticipated. cdnsciencepub.com This is due to the weakening of the C=O double bond upon donation of electron density from the oxygen to the metal. If coordination also involves the hydroxyl group, a shift in the ν(O-H) band would also be observed.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's structure and its interaction with diamagnetic metal ions in solution. A patent for a one-pot synthesis of urea (meth)acrylates provides the ¹H NMR data for this compound in DMSO-d₆. googleapis.com Additionally, the ¹³C NMR spectrum is also available from chemical data providers. chemicalbook.com Upon complexation, chemical shifts of the protons and carbons near the coordination sites would be expected to change. For example, if coordination occurs through the carbonyl oxygen, the resonance of the carbonyl carbon in the ¹³C NMR spectrum would likely be affected.

Table 2: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Functional Group | Expected Shift Upon Coordination |

| Infrared (IR) | Carbonyl (C=O) | Red shift (lower frequency) |

| Infrared (IR) | Hydroxyl (O-H) | Broadening and/or shift |

| ¹H NMR | Protons near coordination site | Change in chemical shift |

| ¹³C NMR | Carbonyl Carbon | Change in chemical shift |

Structural Studies: While no crystal structures of metal complexes of this compound have been reported, studies on related N,N'-disubstituted ureas have shown that they can form hydrogen-bonded chains in the solid state. researchgate.net The introduction of a hydroxyethyl group would likely lead to more complex intermolecular hydrogen bonding networks. In metal complexes, the coordination geometry would be dictated by the coordination number of the metal ion and the denticity of the ligand. For example, with a bidentate O,O'-coordination, a distorted tetrahedral or square planar geometry could be expected for a four-coordinate metal, while an octahedral geometry would be likely for a six-coordinate metal ion with additional ligands.

Theoretical Studies of Coordination Modes and Complex Stability

In the absence of extensive experimental data, theoretical studies using computational methods such as Density Functional Theory (DFT) can provide valuable insights into the coordination behavior of this compound.

Coordination Modes: DFT calculations can be employed to model the different possible coordination modes of the ligand with various metal ions. By comparing the calculated energies of the resulting complexes, the most stable coordination mode can be predicted. For example, the relative energies of monodentate coordination through the carbonyl oxygen versus bidentate chelation involving both the carbonyl and hydroxyl oxygens can be calculated. These calculations can also provide optimized geometries of the complexes, including bond lengths and angles, which can be compared with potential future experimental data.

Complex Stability: The stability of the metal complexes is a crucial aspect of their coordination chemistry. Theoretical calculations can be used to estimate the binding energy between the ligand and the metal ion. This can help in predicting the thermodynamic stability of the complexes. Factors influencing stability, such as the chelate effect, can also be quantified. For this compound, the formation of a five- or six-membered chelate ring through coordination of the carbonyl and hydroxyl groups would be expected to significantly enhance the stability of the complex compared to monodentate coordination.

Furthermore, computational studies can help in interpreting experimental spectroscopic data. For instance, theoretical vibrational frequency calculations can aid in the assignment of bands in the experimental IR spectra and can predict the magnitude and direction of shifts upon complexation.

Applications of 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea in Non Clinical Chemical Sciences

Utilization in Separation and Preconcentration Techniques

The structural characteristics of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, particularly the presence of nitrogen and oxygen atoms that can act as donor atoms, make it and its derivatives suitable for applications in separation and preconcentration techniques. These techniques are crucial for the selective isolation and enrichment of specific analytes from complex matrices.

Development of Modified Sorbents for Solid-Phase Extraction

While direct studies on this compound as a sorbent modifier are not extensively documented, research on analogous compounds provides a strong basis for its potential in this area. For instance, a similar compound, 1-(2-aminoethyl)-3-phenylurea (B1626361), has been successfully used to modify silica (B1680970) gel for the solid-phase extraction (SPE) of Scandium(III) ions. sigmaaldrich.com This modified sorbent demonstrated a high affinity and selectivity for Sc(III), showcasing the potential of the phenylurea functional group in creating effective SPE materials.

The modification of a solid support, such as silica gel, with a molecule like this compound would involve chemically bonding the urea (B33335) derivative to the surface of the support. The resulting material would possess the physical robustness of the silica gel combined with the chemical selectivity of the phenylurea moiety. The ethyl and hydroxyethyl (B10761427) groups can influence the sorbent's polarity and its interaction with different solvents and analytes.

Investigation of Selective Adsorption and Elution Methodologies

The effectiveness of a modified sorbent lies in its ability to selectively adsorb the target analyte and then release it in a concentrated form during the elution step. The investigation of these methodologies is a critical aspect of developing new separation techniques. In the case of the 1-(2-aminoethyl)-3-phenylurea modified silica gel, optimal conditions for the adsorption of Sc(III) were determined, including the pH of the sample solution. sigmaaldrich.com

For a sorbent modified with this compound, similar investigations would be necessary. The phenyl group can offer π-π interactions with aromatic analytes, while the urea and hydroxyl groups can participate in hydrogen bonding. This combination of interactions could lead to high selectivity for certain classes of compounds. The elution process would then be optimized by using a solvent that can disrupt these interactions, thereby releasing the analyte from the sorbent.

| Parameter | Optimal Condition for Sc(III) Adsorption sigmaaldrich.com |

| pH | 4 |

| Eluent | 1.0 mL of 0.1 mol L⁻¹ HCl |

| Adsorption Capacity | 32.5 mg g⁻¹ |

| Time for 95% Adsorption | < 2 minutes |

Role in Materials Science as a Component or Modifier

In the field of materials science, urea and its derivatives are known to be versatile building blocks for the synthesis of new polymers and materials. sigmaaldrich.com While specific research detailing the use of this compound as a primary component or modifier in materials science is not widely published, its chemical structure suggests several potential applications.

The presence of a reactive hydroxyl group and N-H groups in the urea moiety allows this compound to act as a monomer or a cross-linking agent in polymerization reactions. For example, it could potentially be incorporated into polyurethanes or other polymers to modify their properties. The inclusion of the phenyl group could enhance the thermal stability and mechanical strength of the resulting polymer, while the hydroxyethyl group could improve its hydrophilicity and adhesion properties.

Exploration in Agricultural Chemistry as a Research Model for Compound Development

Phenylurea derivatives have a long history in agricultural chemistry, with many compounds in this class being used as herbicides. Although this compound itself is not a commercialized agrochemical, its structure makes it a valuable research model for the development of new, active compounds.

Studies on other urea derivatives, such as the synthetic cytokinin ethylenediurea (B156026) (EDU), have shown their potential to protect plants against environmental stressors like ozone. New hybrid derivatives of EDU are being synthesized and tested for their phytoactivity, including their effects on seed germination and drought resistance. This compound can serve as a scaffold for the synthesis of new derivatives with potential biological activity. By modifying the ethyl, hydroxyethyl, or phenyl groups, chemists can explore the structure-activity relationships and design new compounds with desired agrochemical properties.

Implications for Industrial Chemical Process Research

The synthesis and utilization of this compound have direct implications for industrial chemical process research. Understanding the synthetic pathways to this compound and its potential downstream applications is crucial for process optimization and the development of new chemical products.

Commercially available information indicates that 1-(2-hydroxyethyl)-3-phenylurea (B3051971) can be synthesized from upstream products such as phenyl isocyanate and ethanolamine. The resulting compound can then serve as a precursor for the synthesis of other molecules. For example, it is a downstream product of 1-(2-hydroxyethyl)-3-phenylthiourea and can be used to produce 1-phenylimidazolidin-2-one (B157022) and N-phenyl-4,5-dihydro-1,3-oxazol-2-amine.

Research into the reaction kinetics, catalyst development, and purification methods for these transformations is an active area of industrial chemical process research. The goal is to develop efficient, cost-effective, and environmentally friendly processes for the production of these valuable chemical intermediates.

| Upstream Products | Downstream Products |

| Phenyl isocyanate | 1-phenylimidazolidin-2-one |

| Ethanolamine | N-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

| 1-(2-hydroxyethyl)-3-phenylthiourea |

Future Research Directions and Interdisciplinary Prospects for 1 Ethyl 1 2 Hydroxyethyl 3 Phenylurea

Integration of Advanced Synthetic Technologies and Automation in Compound Synthesis

The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea and its analogs can be significantly enhanced by adopting advanced synthetic technologies and automation. Traditional methods for creating urea (B33335) derivatives often involve multiple steps and require significant manual effort. prezi.com Modern approaches, however, are moving towards more streamlined and efficient processes.

Automated synthesis platforms, incorporating robotic systems and flow chemistry, can accelerate the production of a library of derivatives. These systems allow for high-throughput screening of reaction conditions, leading to optimized yields and purity. For instance, an automated workflow could explore a wide range of catalysts and solvents for the reaction between N-ethyl-2-aminoethanol and phenyl isocyanate, the precursors to this compound. This not only speeds up the discovery of optimal synthetic routes but also improves reproducibility.

Furthermore, the integration of real-time monitoring and data analysis tools can provide deeper insights into reaction kinetics and mechanisms. This data-rich approach facilitates the rapid refinement of synthetic protocols for this specific compound and other related urea derivatives.

Table 1: Comparison of Traditional and Advanced Synthesis Methods

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Limited, requires process redevelopment | Easily scalable by extending reaction time |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes enhance safety |

| Efficiency | Time-consuming, multi-step processes | Continuous process, higher throughput |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

For instance, quantitative structure-activity relationship (QSAR) models can be developed using AI to predict the biological activity or physical properties of new derivatives. arxiv.org By training these models on existing data for similar urea compounds, researchers can virtually screen thousands of potential modifications to the core structure of this compound. This in silico approach can prioritize the synthesis of compounds with the highest probability of desired characteristics, saving significant time and resources. researchgate.net

Table 2: Applications of AI/ML in Compound Development

| Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Predicting physicochemical and biological properties from molecular structure. nih.gov | Faster identification of promising candidates. |

| De Novo Design | Generating novel molecular structures with desired properties. nih.govresearchgate.net | Discovery of innovative compounds with enhanced performance. |

| Synthesis Planning | Predicting optimal synthetic routes and reaction conditions. | More efficient and cost-effective chemical synthesis. |

| Toxicity Screening | Early-stage prediction of potential adverse effects. | Reduction in late-stage failures of candidate compounds. |

Multidisciplinary Collaborations in Chemical and Materials Science Research

The future of research on this compound will greatly benefit from collaborations between chemists, materials scientists, biologists, and engineers. The unique structural features of this compound, particularly the presence of both hydrogen bond donor and acceptor moieties in the urea group, make it an interesting building block for supramolecular chemistry and materials science. nih.govresearchgate.net

Collaborations with materials scientists could lead to the development of novel polymers, gels, or other functional materials incorporating the this compound moiety. Its ability to form strong hydrogen bonds could be exploited to create self-healing materials or materials with specific recognition properties.

In the realm of medicinal chemistry, interdisciplinary teams can explore the potential biological activities of this compound and its derivatives. By combining the expertise of synthetic chemists with that of pharmacologists and biochemists, it may be possible to design and develop new therapeutic agents. Such collaborations are essential for translating fundamental chemical research into practical applications that can address societal needs.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar phenylurea derivatives. A microwave-assisted approach (e.g., 100°C for 2 hours in THF with imidazole as a catalyst) significantly improves yield and reduces reaction time compared to traditional heating . Alternatively, stepwise alkylation of urea precursors, as demonstrated in substituted phenylurea syntheses, can be employed. For example, reacting 2-(ethylamino)ethanol with a carbamate intermediate under controlled pH conditions (neutral to slightly basic) minimizes side reactions . Optimization should focus on solvent selection (e.g., glyme for crystallization) and catalyst loading (imidazole at 10 mol% showed 93% yield in analogous reactions) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : Confirm substitution patterns via H and C NMR, focusing on urea NH protons (δ 6.5–8.0 ppm) and ethyl/hydroxyethyl group signals (δ 1.0–4.0 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z = 223.1182) .

- Melting Point Analysis : Compare observed values (e.g., 183–190°C for similar compounds) to literature data to detect impurities .

Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?

Methodological Answer: Initial screening should prioritize:

- Enzyme Inhibition Assays : Test against cytokinin oxidase/dehydrogenase (CKX) using a spectrophotometric method (e.g., monitoring NADH oxidation at 340 nm). IC values <10 µM indicate strong inhibition potential .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition ≥10 mm considered significant .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HeLa) to evaluate IC values, with <50 µM warranting further study .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for enhanced enzyme inhibition?

Methodological Answer: SAR studies should systematically modify:

- Hydroxyethyl Group : Replace with bulkier substituents (e.g., trifluoromethylsulfanyl) to evaluate steric effects on CKX binding .

- Phenyl Ring Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at ortho or para positions to enhance hydrogen bonding with active-site residues .

- Urea Backbone : Replace oxygen with sulfur (thiourea derivatives) to assess electronic effects on inhibition potency .

| Substituent Position | Modification | CKX IC (µM) | Reference |

|---|---|---|---|

| Ortho-phenyl | -CF | 0.8 | |

| Para-phenyl | -OCH | 12.3 | |

| Urea backbone | Thiourea | >50 |

Q. What strategies resolve contradictions in reported bioactivity data for phenylurea derivatives across studies?

Methodological Answer: Address discrepancies by:

- Standardizing Assay Conditions : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and enzyme source (e.g., ZmCKX4a vs. AtCKX2) .

- Validating Compound Purity : Replicate studies using HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .

- Cross-Validation with Structural Data : Use X-ray crystallography or molecular docking to confirm binding modes (e.g., inverted orientation of TFM-TDZ in CKX active sites) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to limited toxicological data, adopt stringent precautions:

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of aerosols .

- Emergency Measures : Install eyewash stations and safety showers; for skin contact, wash immediately with soap/water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。